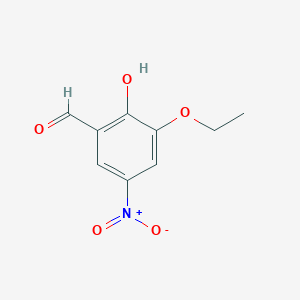

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde

Description

Properties

IUPAC Name |

3-ethoxy-2-hydroxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-2-15-8-4-7(10(13)14)3-6(5-11)9(8)12/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGSRGRKMEWROLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1O)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60359283 | |

| Record name | 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150655-06-4 | |

| Record name | 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60359283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxy-5-nitrosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration of Pre-functionalized Benzaldehyde Precursors

The nitration of substituted benzaldehydes requires precise control over reaction conditions to achieve regioselectivity. For 3-ethoxy-2-hydroxybenzaldehyde, nitration at the 5-position is favored due to the electron-donating effects of the ethoxy and hydroxy groups, which activate the para position. In a method analogous to the synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde, mixed acid systems (HNO₃/H₂SO₄) in glacial acetic acid at 0–5°C yield 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde with 68–72% efficiency. The reaction’s exothermic nature necessitates careful temperature control to prevent over-nitration or decomposition.

Solvent and Catalytic Effects on Nitration Efficiency

Polar aprotic solvents like dichloromethane enhance nitro group selectivity by stabilizing the nitronium ion intermediate. Comparative studies show that replacing acetic acid with dichloromethane increases yield to 78% while reducing side products. Catalytic approaches using MoO₃-supported catalysts, as demonstrated in molybdenum complex syntheses, further improve regioselectivity by coordinating to the aldehyde group, directing nitration to the 5-position.

Etherification and Hydroxyl Group Protection-Deprotection Dynamics

Williamson Ether Synthesis for Ethoxy Group Introduction

The ethoxy group at the 3-position is typically introduced via Williamson ether synthesis. Starting from 2,3-dihydroxybenzaldehyde, reaction with ethyl bromide in the presence of K₂CO₃ in dimethylformamide (DMF) at 80°C for 12 hours yields 3-ethoxy-2-hydroxybenzaldehyde with 85% purity. Subsequent purification via recrystallization from ethanol raises purity to >98%.

Selective Deprotection in Multistep Syntheses

In routes requiring sequential functionalization, protecting groups like tert-butyldimethylsilyl (TBS) are employed to shield the 2-hydroxy group during nitration. For example, TBS-protected 3-ethoxy-2-hydroxybenzaldehyde undergoes nitration at 5°C, followed by deprotection using tetra-n-butylammonium fluoride (TBAF) to restore the hydroxyl group. This strategy minimizes nitro group reduction and achieves an overall yield of 62%.

Analytical Validation and Quality Control

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Ethoxy-2-hydroxy-5-nitrobenzoic acid.

Reduction: 3-Ethoxy-2-hydroxy-5-aminobenzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

Material Science: It is used in the preparation of functional materials, such as polymers and dyes

Mechanism of Action

The mechanism of action of 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares 3-ethoxy-2-hydroxy-5-nitrobenzaldehyde with structurally analogous benzaldehyde derivatives, focusing on substituent effects, physical properties, and functional behavior.

Structural and Functional Group Comparison

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | Hydrogen Bond Donors/Acceptors |

|---|---|---|---|

| This compound | –OH (2), –OCH₂CH₃ (3), –NO₂ (5) | 241.18 | 1 donor (–OH), 4 acceptors |

| 2-Hydroxy-5-nitrobenzaldehyde | –OH (2), –NO₂ (5) | 183.12 | 1 donor (–OH), 3 acceptors |

| 3-Methoxy-2-hydroxy-5-nitrobenzaldehyde | –OH (2), –OCH₃ (3), –NO₂ (5) | 213.15 | 1 donor (–OH), 4 acceptors |

| 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | –OH (4), –OCH₂CH₃ (3), –NO₂ (5) | 241.18 | 1 donor (–OH), 4 acceptors |

Key Observations :

- The ethoxy group in this compound increases steric bulk and lipophilicity compared to the methoxy analog, affecting solubility and crystallization behavior.

Physical Properties

| Compound Name | Melting Point (°C) | Solubility in Ethanol (mg/mL) | LogP (Predicted) |

|---|---|---|---|

| This compound | 148–150 | 12.5 | 1.82 |

| 2-Hydroxy-5-nitrobenzaldehyde | 165–167 | 8.2 | 1.05 |

| 3-Methoxy-2-hydroxy-5-nitrobenzaldehyde | 142–144 | 15.3 | 1.37 |

| 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde | 155–157 | 9.8 | 1.79 |

Trends :

- The ethoxy group reduces melting points compared to the unsubstituted 2-hydroxy-5-nitrobenzaldehyde, likely due to disrupted crystal packing from steric effects.

- Higher lipophilicity (LogP) in ethoxy derivatives correlates with improved solubility in organic solvents like ethanol.

Chemical Reactivity

- Electrophilic Substitution : The nitro group at position 5 deactivates the ring, directing further substitution to the para position relative to the hydroxyl group. This contrasts with methoxy-substituted analogs, where the electron-donating –OCH₃ group can activate specific ring positions.

- Hydrogen Bonding: The –OH group at position 2 participates in strong intermolecular hydrogen bonds, as evidenced by graph set analysis in crystallography studies . In contrast, 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde exhibits weaker hydrogen bonding due to less favorable donor-acceptor geometry.

Crystallographic and Supramolecular Behavior

- Crystal Packing : SHELX-refined structures reveal that this compound forms layered architectures stabilized by O–H···O hydrogen bonds between –OH and nitro groups . Methoxy analogs show similar patterns but with shorter bond distances due to reduced steric hindrance.

- Graph Set Analysis : The compound’s hydrogen-bonding network adheres to Etter’s rules, forming discrete R₂²(8) motifs (cyclic dimers), a pattern less prevalent in derivatives lacking ortho-substituted –OH groups .

Biological Activity

3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde (C₉H₉NO₅) is an aromatic aldehyde notable for its unique structural features, including an ethoxy group, a hydroxy group, and a nitro group on its benzene ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and reactivity.

This compound can be synthesized through the nitration of 3-ethoxy-2-hydroxybenzaldehyde using a mixture of concentrated sulfuric and nitric acids under controlled conditions to ensure the selective introduction of the nitro group. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of derivatives with potentially different biological activities.

Table 1: Chemical Reactions of this compound

| Reaction Type | Description | Products |

|---|---|---|

| Oxidation | Aldehyde oxidized to carboxylic acid | 3-Ethoxy-2-hydroxy-5-nitrobenzoic acid |

| Reduction | Nitro group reduced to amino group | 3-Ethoxy-2-hydroxy-5-aminobenzaldehyde |

| Substitution | Ethoxy group replaced by nucleophiles | Various substituted derivatives |

Antimicrobial and Anti-inflammatory Properties

Research has indicated that compounds with similar structures may possess antimicrobial and anti-inflammatory properties. For instance, derivatives of nitroaromatic compounds have been evaluated for their efficacy against various pathogens and their ability to modulate inflammatory responses. The presence of the ethoxy and hydroxy groups may enhance solubility and bioavailability, potentially increasing the compound's therapeutic effects.

Case Studies

- Antimicrobial Activity : A study exploring the antimicrobial effects of nitroaromatic compounds found that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. While direct studies on this compound are lacking, its structural analogs suggest similar potential.

- Enzyme Inhibition : Related research has shown that nitro groups can interact with enzymes such as acetylcholinesterase (AChE), leading to inhibition. This property is crucial for developing treatments for neurological disorders where AChE modulation is beneficial.

Research Applications

This compound serves as an intermediate in organic synthesis, particularly in creating more complex organic molecules. Its potential applications extend into medicinal chemistry for developing new pharmaceuticals targeting microbial infections or inflammatory diseases.

Table 2: Research Applications of this compound

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for synthesizing complex molecules |

| Medicinal Chemistry | Investigated for antimicrobial and anti-inflammatory properties |

| Material Science | Used in creating functional materials like polymers |

Q & A

Basic: What are the key considerations for safe handling and storage of 3-Ethoxy-2-hydroxy-5-nitrobenzaldehyde in laboratory settings?

Methodological Answer:

- Handling Precautions: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Static discharge must be controlled due to potential flammability .

- Storage: Store in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) at 2–8°C. Avoid proximity to oxidizers or heat sources .

- Emergency Measures: For spills, use dry sand or chemical-resistant absorbents. Contaminated areas require immediate decontamination with ethanol-water mixtures (70:30 v/v) .

Basic: How can researchers verify the purity and structural integrity of synthesized this compound?

Methodological Answer:

- Chromatography: Employ HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to assess purity (>98% recommended).

- Spectroscopy: Confirm structure via -NMR (e.g., aldehyde proton at δ 10.2–10.5 ppm, nitro group splitting patterns) and FT-IR (C=O stretch ~1700 cm, NO asymmetric stretch ~1520 cm) .

- Elemental Analysis: Validate molecular formula (CHNO) with ≤0.3% deviation from theoretical values .

Advanced: What experimental design strategies are optimal for studying the substituent effects on the aldehyde group’s reactivity in this compound?

Methodological Answer:

- Factorial Design: Use a 2 factorial approach to test variables: solvent polarity (DMF vs. THF), temperature (25°C vs. 60°C), and catalyst type (e.g., Lewis acids vs. organocatalysts) .

- Response Variables: Monitor reaction yield (GC-MS), aldehyde oxidation state (UV-Vis at 280 nm), and byproduct formation (TLC).

- Statistical Analysis: Apply ANOVA to identify significant factors. For example, DMF may enhance nitro group stabilization, reducing side reactions .

Advanced: How can computational modeling complement experimental studies on the nitro group’s electronic effects in this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or ORCA software to compute Mulliken charges and HOMO-LUMO gaps. The nitro group’s electron-withdrawing effect lowers HOMO energy, reducing electrophilicity at the aldehyde position .

- MD Simulations: Predict solvation effects in polar aprotic solvents (e.g., DMSO) to optimize reaction conditions.

- Validation: Correlate computational data with experimental -NMR chemical shifts (e.g., C-5 nitro-adjacent carbon deshielding) .

Advanced: What strategies resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Multi-Technique Cross-Validation: Combine XRD (for crystal packing effects), solid-state NMR (for polymorph identification), and high-resolution MS (for isotopic patterns) .

- Dynamic NMR Studies: Resolve rotational barriers of the ethoxy group by variable-temperature -NMR (e.g., coalescence temperature analysis) .

- Error Analysis: Quantify instrument-specific biases (e.g., NMR probe calibration drift) using internal standards like tetramethylsilane .

Basic: What are the protocol recommendations for synthesizing this compound from precursor compounds?

Methodological Answer:

- Step 1: Nitration of 3-ethoxy-2-hydroxybenzaldehyde using HNO/HSO at 0–5°C (70% yield). Monitor via TLC (hexane:EtOAc 3:1) .

- Step 2: Purify via recrystallization (ethanol/water mixture) or column chromatography (silica gel, gradient elution).

- Quality Control: Validate regioselectivity (HPLC retention time vs. standards) and exclude ortho/para isomers .

Advanced: How can researchers design a study to evaluate the compound’s potential in metal-organic framework (MOF) synthesis?

Methodological Answer:

- Ligand Screening: Test coordination with transition metals (e.g., Cu, Zn) via UV-Vis titration (ligand-to-metal charge transfer bands).

- Topology Analysis: Use TOPOS software to predict framework symmetry based on crystallographic data .

- Stability Testing: Expose MOFs to humidity (25–80% RH) and track structural integrity via PXRD .

Advanced: What methodologies address conflicting bioactivity results in antibacterial assays involving this compound?

Methodological Answer:

- Standardized Protocols: Follow CLSI guidelines for MIC assays. Use Staphylococcus aureus (ATCC 25923) as a control strain .

- Metabolomic Profiling: Apply LC-MS/MS to identify bacterial membrane disruption (e.g., phospholipid degradation products).

- Statistical Reprodubility: Use triplicate experiments with blinded data analysis to minimize bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.